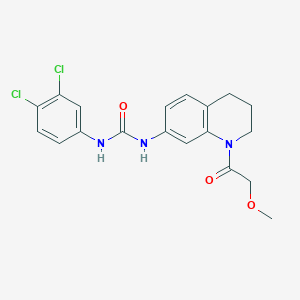

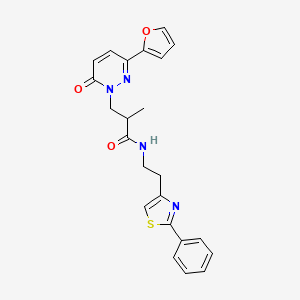

1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea" is a chemical entity that appears to be related to a class of compounds with biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chemical structures and their biological activities. For instance, urea derivatives are often explored for their potential as inhibitors of various receptors and enzymes, as well as for their anticancer properties.

Synthesis Analysis

The synthesis of related urea derivatives typically involves multi-step chemical reactions. For example, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas involves the condensation of diaminoaldehydes with substituted phenylacetonitriles, followed by a reaction with isocyanates to yield the urea derivatives . Similarly, tetrahydroisoquinoline derivatives are synthesized through a process that ensures the presence of the urea function and the tetrahydroisoquinoline system, which are necessary for biological activity . These methods suggest that the synthesis of "this compound" would likely involve the formation of the tetrahydroquinoline moiety followed by the introduction of the urea functionality.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. The papers indicate that the presence of certain substituents and structural motifs, such as the tetrahydroisoquinoline system and the urea function, are essential for the activity of these compounds . Additionally, the substitution pattern on the aryl group can significantly influence the selectivity and potency of these molecules . Therefore, the dichlorophenyl and methoxyacetyl groups in the compound of interest are likely to play a crucial role in its biological activity.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, 1-aryl(thio)ureas can cyclize to form pyrrolidines and bipyrrole derivatives under acidic conditions . Moreover, isoquinolinyl ureas can be generated through a three-component reaction involving alkynylbenzaldoxime, carbodiimide, and an electrophile, followed by a Suzuki-Miyaura coupling reaction for further diversification . These reactions demonstrate the versatility of urea derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structures. The presence of electron-withdrawing or electron-donating substituents can affect the compound's solubility, stability, and reactivity . For example, the introduction of a morpholinylpropylamino group can enhance the water solubility of the compound, which is beneficial for biological applications . The dichlorophenyl and methoxyacetyl substituents in the compound of interest are likely to contribute to its physical and chemical properties, potentially affecting its solubility and stability.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on derivatives similar to the specified compound often focuses on the synthesis of novel chemical entities with potential biological activities. For instance, studies have explored the synthesis of quinoline and quinazolinone derivatives with antimicrobial, antiproliferative, and analgesic properties. These compounds are synthesized through various chemical reactions and evaluated for their biological activities against a range of targets, including bacteria, cancer cell lines, and enzymes like acetylcholinesterase and butyrylcholinesterase.

- One study synthesized quinazolinone derivatives as antimicrobial agents, providing a framework for the development of new drugs with potential applications in combating infectious diseases (El-zohry & Abd-Alla, 2007).

- Another research effort focused on the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, showing significant antiproliferative effects and potential as lead compounds in the development of cancer therapeutics (Perković et al., 2016).

Chemical Synthesis Techniques

Studies also detail innovative synthetic techniques and methodologies for creating complex chemical structures related to the compound of interest. These techniques are crucial for advancing chemical synthesis, enabling the efficient and selective production of compounds with desired functionalities.

- Research into Biginelli-type reactions for synthesizing dihydropyrimidinones demonstrates the utility of specific catalysts and reaction conditions in creating compounds with potential pharmacological applications (Kolosov et al., 2015).

Antimicrobial and Antiproliferative Activities

The evaluation of similar compounds for antimicrobial and antiproliferative activities suggests potential applications in the development of new therapies for infectious diseases and cancer. These studies highlight the importance of chemical structure in determining biological activity and provide a basis for the rational design of new therapeutic agents.

- For example, a study on the synthesis of new dihydropyrimidinones catalyzed by dicationic ionic liquid showcases a novel approach to creating compounds with potential antimicrobial and anticancer activities (Jawale et al., 2011).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O3/c1-27-11-18(25)24-8-2-3-12-4-5-14(10-17(12)24)23-19(26)22-13-6-7-15(20)16(21)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQQUWACSVCJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

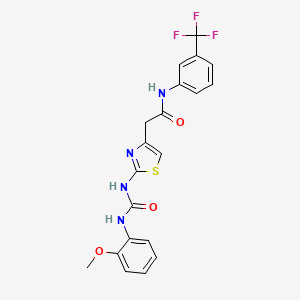

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)

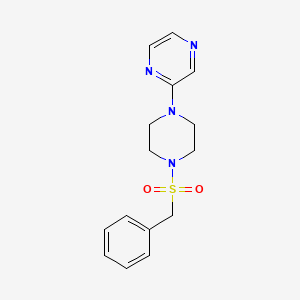

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)